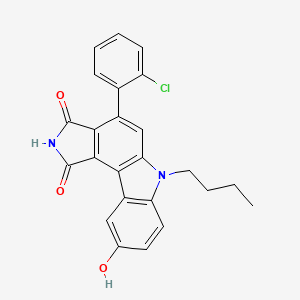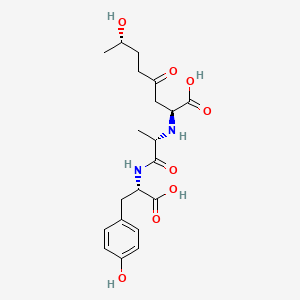
7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UH-301, also known as (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, is a research chemical widely used in scientific studies. It acts as a selective silent antagonist of the serotonin 1A receptor. This compound is structurally related to 8-hydroxy-2-(dipropylamino)tetralin and has been instrumental in studying the modulation of serotonin 2A receptors by serotonin 1A receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UH-301 involves the fluorination and hydroxylation of a tetralin derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 5-position of the tetralin ring.
Hydroxylation: Addition of a hydroxyl group at the 8-position.
Amination: Introduction of a dipropylamino group at the 2-position.
The reaction conditions typically involve the use of fluorinating agents, hydroxylating agents, and amination reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for UH-301 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
UH-301 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The fluorine atom can be reduced, although this is less common.
Substitution: The dipropylamino group can be substituted with other amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Amines and suitable catalysts are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while substitution of the dipropylamino group can result in various amine derivatives .
Scientific Research Applications
UH-301 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Helps in understanding the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin dysregulation, such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
UH-301 exerts its effects by acting as a selective silent antagonist of the serotonin 1A receptor. This means it binds to the receptor without activating it, thereby blocking the effects of other compounds that would normally activate the receptor. The molecular targets include the serotonin 1A receptor, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
8-hydroxy-2-(dipropylamino)tetralin: Structurally similar and also targets serotonin receptors.
Robalzotan: Another serotonin receptor antagonist with similar applications.
4-hydroxy-N,N-dipropyltryptamine: A compound with similar receptor activity but different structural features
Uniqueness
What sets UH-301 apart from these similar compounds is its selective silent antagonism of the serotonin 1A receptor, making it a valuable tool in research focused on serotonin receptor modulation without the confounding effects of receptor activation .
Properties
CAS No. |
127126-21-0 |
|---|---|
Molecular Formula |
C16H24FNO |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
(7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
FNKBVTBXFLSTPB-LBPRGKRZSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C=CC(=C2C1)O)F |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-FHDPAT 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin UH 301 UH-301 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)











